molecular formula C15H12Cl2N4O B12015842 6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 377052-95-4

6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12015842
CAS No.: 377052-95-4
M. Wt: 335.2 g/mol
InChI Key: MUCFUPOYNXWFST-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₀Cl₂N₄O Molecular Weight: 321.16 g/mol CAS Number: 377052-95-4 Synonyms:

  • 6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • AC1MVYH0, STOCK2S-19032, MolPort-000-737-905

This pyranopyrazole derivative features a 2,4-dichlorophenyl group at position 4, an ethyl substituent at position 3, and a cyano group at position 3.

Properties

CAS No.

377052-95-4

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

6-amino-4-(2,4-dichlorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H12Cl2N4O/c1-2-11-13-12(8-4-3-7(16)5-10(8)17)9(6-18)14(19)22-15(13)21-20-11/h3-5,12H,2,19H2,1H3,(H,20,21)

InChI Key

MUCFUPOYNXWFST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a domino sequence:

  • Knoevenagel Condensation : 2,4-Dichlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Ethyl acetoacetate attacks the electrophilic alkene, facilitated by the catalyst.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen generates the pyrazole ring.

  • Tautomerization : The final aromatization step stabilizes the 1,4-dihydropyrano[2,3-c]pyrazole core.

Catalytic Systems and Conditions

Two optimized protocols are prevalent:

ParameterTrichloroacetic Acid (TCAA)Ceric Sulfate (Ce(SO₄)₂·4H₂O)
Catalyst Loading10 mol%10 mol%
Temperature100°C100°C
Reaction Time5–9 minutes5–12 minutes
SolventSolvent-freeSolvent-free
Yield Range80–91%80–87%

Both catalysts promote rapid cyclization without requiring inert atmospheres. TCAA offers marginally higher yields for electron-deficient aldehydes like 2,4-dichlorobenzaldehyde.

Substrate Modifications and Scope

Role of the Ethyl Substituent

Replacing methyl acetoacetate with ethyl acetoacetate introduces the 3-ethyl group. Kinetic studies show the ethyl group’s steric bulk slightly reduces reaction rates compared to methyl analogues but improves crystallinity during workup.

Aldehyde Specificity

2,4-Dichlorobenzaldehyde is essential for installing the 4-(2,4-dichlorophenyl) moiety. Reactions with aliphatic aldehydes (e.g., propionaldehyde) fail to produce stable products, highlighting the necessity of aromatic electrophiles.

Workup and Purification

Post-reaction processing involves:

  • Quenching : Adding ice-cold water precipitates the crude product.

  • Filtration : Isolation via Büchner filtration.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield pure crystals with a melting point of 182–184°C.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2195 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O lactone).

  • ¹H NMR (250 MHz, CDCl₃) : δ 1.22 (t, J=7.5 Hz, 3H, CH₂CH₃), 3.45 (q, J=7.5 Hz, 2H, CH₂CH₃), 4.98 (s, 1H, C4-H), 6.82–7.45 (m, 3H, Ar–H), 5.12 (br s, 2H, NH₂).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 23.8 (CH₂CH₃), 58.9 (C4), 116.2 (C≡N), 128.5–134.7 (Ar–C), 161.4 (C=O).

X-ray Crystallography

Single-crystal analyses confirm the boat conformation of the pyran ring and intramolecular H-bonding between the amino group and pyrazole N1.

Comparative Methodological Analysis

MethodAdvantagesLimitations
TCAA-Catalyzed 4CRRapid (5–9 min), high yields (≤91%)Requires precise temperature control
Ce(SO₄)₂-Catalyzed 4CRRecyclable catalyst, minimal side productsLonger reaction times (≤12 min)

Industrial-Scale Adaptations

Pilot studies demonstrate viability for kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction time to 3 minutes at 120°C.

  • Catalyst Recovery : Ceric sulfate shows 78% activity retention after five cycles .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impact

Position 3 Modifications
Compound R³ Substituent Key Properties/Biological Activity References
Target Compound Ethyl Not explicitly reported; inferred enhanced steric bulk vs. methyl
10f (3-methyl analogue) Methyl Antimicrobial activity (39% yield)
10m (3-propyl analogue) Propyl 80% yield; NMR data consistent with aliphatic chain effects

Analysis :

  • Ethyl vs.
  • Ethyl vs. Propyl : Propyl (10m) further elongates the alkyl chain, which may reduce solubility but improve hydrophobic interactions .
Position 4 Aryl Group Variations
Compound R⁴ Substituent Key Properties/Biological Activity References
Target Compound 2,4-Dichlorophenyl High lipophilicity; potential CNS activity
AMDPC 2-Hydroxyphenyl Anticancer activity (BCAP-37 cell inhibition)
11t (PDE2 inhibitor) 4-Chloro-5-methoxy-2-(trifluoromethyl)benzyloxy PDE2 inhibition (44% yield)
333341-50-7 3-Ethoxy-4-hydroxyphenyl Predicted density: 1.33 g/cm³; acid dissociation constant (pKa): 9.82

Analysis :

  • Hydroxyl Groups : AMDPC (2-hydroxyphenyl) exhibits anticancer activity, suggesting polar substituents may facilitate interactions with cellular targets .

Key Trends :

  • Chlorinated Aryl Groups : Common in antimicrobial agents (e.g., 21 derivatives with 2-chloro-5-nitrophenyl) .
  • Trifluoromethyl/Methoxy Groups : Enhance PDE2 inhibition (e.g., 11t) due to improved target binding and metabolic stability .
Yield and Purity
Compound Yield (%) Purity (%) References
Target Compound Not reported Not reported
10f 39 Not reported
11t 44 99.66
10m 80 Not reported

Analysis : Propyl derivatives (10m) achieve higher yields, possibly due to improved solubility of intermediates .

Spectroscopic Data
  • NMR: Target compound: No data reported. 10f (methyl analogue): δ 5.45 (s, 1H, CHAr), 7.00–7.50 (m, aromatic H) . 10m (propyl): δ 0.57 (t, CH₃), 2.20 (s, ArCH₃) .

Biological Activity

6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C15_{15}H14_{14}Cl2_2N4_4O, and it features a pyrano-pyrazole core structure that contributes to its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling. The compound was evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds similar to 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown efficacy in reducing inflammatory markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

Studies have also reported the antimicrobial properties of pyrazole derivatives. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Antitumor Efficacy

In a controlled study involving breast cancer cell lines MCF-7 and MDA-MB-231, 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was tested for its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability compared to untreated controls. The compound also exhibited a synergistic effect when combined with doxorubicin, enhancing the overall anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of the compound in a rat model of induced inflammation. Administration of the compound led to a significant reduction in paw edema and levels of inflammatory cytokines (TNF-alpha and IL-6). Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary

Activity Mechanism Findings
AntitumorInhibition of BRAF and EGFRSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of COX-2 and cytokinesReduced edema and inflammatory markers in vivo
AntimicrobialDisruption of microbial membranesEffective against various bacterial strains

Q & A

Q. What are the standard synthetic routes for preparing 6-amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via a multicomponent reaction (MCR) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde), and malononitrile. A common protocol involves refluxing these components in aqueous or ethanol media with catalysts like tetra-nn-butylammonium bromide (TBAB) to accelerate cyclization. The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclization steps, yielding the pyrano[2,3-c]pyrazole core. Yields vary depending on substituents (e.g., 54–84% for dichlorophenyl derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy : Confirmation of NH2_2 (~3400 cm1^{-1}), CN (~2190 cm1^{-1}), and C=O/C=N stretches.
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–7.8 ppm), methyl/ethyl groups (δ 1.2–2.0 ppm), and the NH2_2 signal (δ 6.0–6.1 ppm). 13^{13}C NMR resolves carbonyl and nitrile carbons.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight (e.g., ~350–370 g/mol for dichlorophenyl derivatives) .

Q. How do substituents on the aryl group influence synthetic yields?

Electron-withdrawing groups (e.g., Cl, NO2_2) on the aldehyde component generally improve yields due to enhanced electrophilicity in the Knoevenagel step. For example, 2,4-dichlorophenyl derivatives achieve ~80% yields, while bulky or electron-donating groups (e.g., methoxy) reduce yields to ~50–60% .

Q. What preliminary biological assays are recommended for this compound?

Initial screens should focus on calcium channel blockade (relevant to antihypertensive activity) using ex vivo aortic ring models or in vitro voltage-gated channel assays. Comparative studies with nifedipine (a dihydropyridine analog) can benchmark potency .

Q. What solvents and catalysts optimize the synthesis?

Water or ethanol with surfactants like cetyltrimethylammonium chloride (CTACl) improves reaction efficiency in green chemistry approaches. TBAB (10 mol%) is preferred for phase-transfer catalysis, reducing reaction times to 25–30 minutes .

Advanced Research Questions

Q. How can spectral contradictions (e.g., overlapping NH2_22​ and aromatic signals) be resolved?

Use 2D NMR (e.g., HSQC, HMBC) to distinguish NH2_2 protons from aromatic signals. Deuterated DMSO is ideal for observing exchangeable NH protons. For IR, compare experimental CN stretches (2193 cm1^{-1}) with computed DFT values to validate assignments .

Q. What strategies address low yields in sterically hindered derivatives?

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency.
  • Ionic liquid catalysts : Enhance solubility of bulky aldehydes.
  • Stepwise protocols : Isolate intermediates (e.g., hydrazone precursors) before cyclization .

Q. How does the 2,4-dichlorophenyl group impact pharmacological selectivity?

Computational docking studies (e.g., AutoDock Vina) reveal that the dichlorophenyl moiety enhances binding to L-type calcium channels by forming hydrophobic interactions with Phe-1142 and Tyr-1153 residues. Compare with non-halogenated analogs to quantify selectivity shifts .

Q. What analytical parameters optimize UPLC-MS quantification?

  • Column : C18 (2.1 × 50 mm, 1.7 µm) for high resolution.
  • Mobile phase : Acetonitrile/0.1% formic acid (70:30) at 0.3 mL/min.
  • Ionization : ESI+ mode with capillary voltage 3.5 kV. Validate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. How do eco-friendly synthesis methods compare in scalability?

Aqueous protocols using CTACl or TBAB achieve ~75% yields at 50 g scale, with E-factor < 5, outperforming organic solvents. However, product purification remains challenging; integrate continuous flow systems with in-line crystallization for industrial translation .

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